methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate
Brand Name: Vulcanchem
CAS No.: 950272-70-5
VCID: VC11908247
InChI: InChI=1S/C15H13N3O5/c1-22-12(20)6-16-11(19)7-18-8-17-13-9-4-2-3-5-10(9)23-14(13)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19)
SMILES: COC(=O)CNC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
Molecular Formula: C15H13N3O5
Molecular Weight: 315.28 g/mol

methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate

CAS No.: 950272-70-5

Cat. No.: VC11908247

Molecular Formula: C15H13N3O5

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate - 950272-70-5

Specification

CAS No. 950272-70-5
Molecular Formula C15H13N3O5
Molecular Weight 315.28 g/mol
IUPAC Name methyl 2-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate
Standard InChI InChI=1S/C15H13N3O5/c1-22-12(20)6-16-11(19)7-18-8-17-13-9-4-2-3-5-10(9)23-14(13)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19)
Standard InChI Key SIMQSAMIGBQJCR-UHFFFAOYSA-N
SMILES COC(=O)CNC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
Canonical SMILES COC(=O)CNC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-[[2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate, reveals a fusion of a benzofuropyrimidinone core with an acetamide-linked methyl ester side chain. The central tricyclic system consists of:

  • Benzofuran ring: A fused benzene and furan moiety.

  • Pyrimidinone ring: A six-membered ring with two nitrogen atoms and a ketone group.

  • Diazatricyclo framework: A bridged bicyclic structure incorporating nitrogen atoms at positions 3 and 5.

This arrangement creates a rigid, planar structure conducive to interactions with biological targets, such as enzymes or receptors.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS Number950272-70-5
Molecular FormulaC₁₅H₁₃N₃O₅
Molecular Weight315.28 g/mol
IUPAC NameMethyl 2-[[2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate
Standard InChIInChI=1S/C15H13N3O5/c1-22-12(20)6-16-11(19)7-18-8-17-13-9-4-2-3-5-10(9)23-14(13)15(18)

The presence of polar functional groups (ester, amide, ketone) suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol, while the aromatic systems may contribute to lipid membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate likely involves multi-step organic reactions:

  • Formation of the benzofuropyrimidinone core:

    • Condensation of a substituted benzofuran with a pyrimidine precursor under acidic or basic conditions.

    • Cyclization via intramolecular nucleophilic attack to form the tricyclic system.

  • Side-chain introduction:

    • Acylation of the core structure with bromoacetyl bromide, followed by substitution with methyl glycinate to form the acetamide-ester side chain.

  • Purification:

    • Column chromatography or recrystallization to isolate the final product.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR spectra confirm the connectivity of the tricyclic core and side-chain substituents. For example, the methyl ester group typically appears as a singlet near δ 3.6–3.8 ppm in ¹H NMR.

  • Mass Spectrometry (MS):

    • High-resolution MS (HRMS) validates the molecular formula through exact mass measurement (theoretical m/z 315.28 for [M+H]⁺).

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for carbonyl groups (C=O) in the ketone (∼1680 cm⁻¹), ester (∼1720 cm⁻¹), and amide (∼1650 cm⁻¹) provide functional group confirmation.

CompoundStructural FeaturesReported Activities
MGL-3196 (Thyroid Receptor Agonist) Pyridazinone core with cyanoazauracilLDL-C and triglyceride reduction
EVT-2737586Diazatricyclo with phenethyl groupAnticancer (in vitro)
Subject CompoundBenzofuropyrimidinone with acetamideHypothetical kinase inhibition

The subject compound’s unique combination of a benzofuropyrimidinone core and flexible acetamide side chain may enable dual targeting of enzymatic and receptor-based pathways.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields: Multi-step syntheses often suffer from cumulative inefficiencies.

  • Stereochemical control: The tricyclic system’s bridged atoms may require chiral resolution for enantiopure production.

Future work could explore:

  • Catalytic asymmetric synthesis: To access enantiomerically pure forms.

  • Solid-phase synthesis: For rapid analog generation and structure-activity relationship (SAR) studies .

Biological Testing Priorities

  • In vitro screening: Assays against kinase panels (e.g., EGFR, VEGFR) and cancer cell lines.

  • ADMET profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Molecular docking: Virtual screening against targets like SARS-CoV-2 main protease (Mpro) or inflammatory cytokines .

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